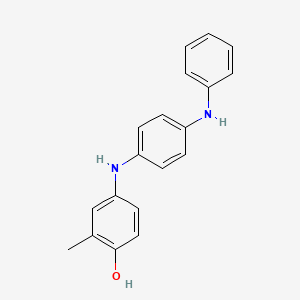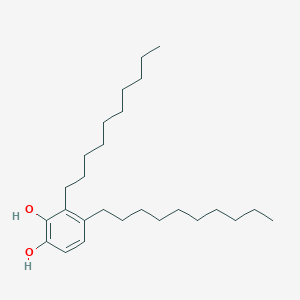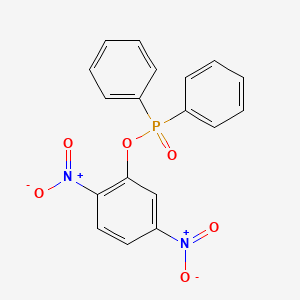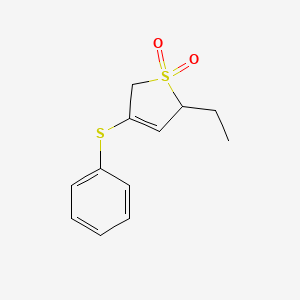
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of sulfolenes. Sulfolenes are cyclic organic chemicals with a sulfone functional group. This compound is characterized by its unique structure, which includes a thiophene ring with a sulfone group, an ethyl group, and a phenylsulfanyl group attached to it. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with ethyl and phenylsulfanyl substituents. One common method is the polyalkylation of 2,5-dihydrothiophene-1,1-dioxide derivatives. This process involves the deprotonation of methylene groups under the action of strong bases such as lithium hexamethyldisilazide (LiHMDS) and subsequent alkylation with dihaloalkanes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of autoclaves and controlled temperature conditions are common in industrial settings to facilitate the reaction and prevent polymerization of the diene .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo substitution reactions where the phenylsulfanyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfanyl group can also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydrothiophene-1,1-dioxide: A simpler sulfolene compound without the ethyl and phenylsulfanyl substituents.
Sulfolane: A related compound used as a solvent in the petrochemical industry.
Uniqueness
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110026-87-4 |
|---|---|
Formule moléculaire |
C12H14O2S2 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H14O2S2/c1-2-12-8-11(9-16(12,13)14)15-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3 |
Clé InChI |
RLYBEQMXXUETSW-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=C(CS1(=O)=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
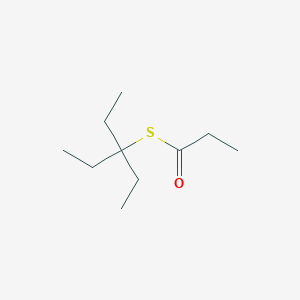

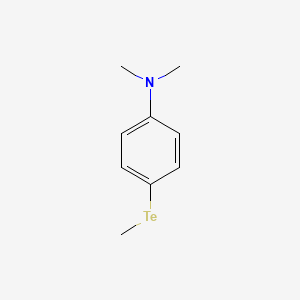


![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
